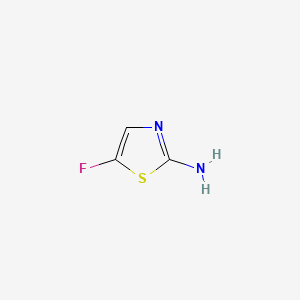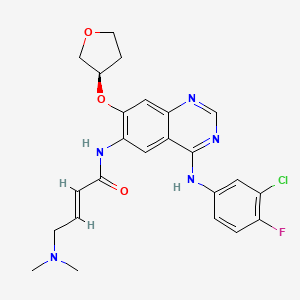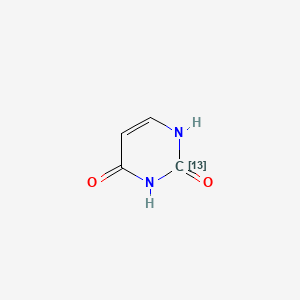
3,4-Dichloro-N-(4-methylbenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-(4-methylbenzyl)aniline is a chemical compound with the molecular formula C14H13Cl2N . It has a molecular weight of 266.166 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-N-(4-methylbenzyl)aniline consists of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The exact structure can be viewed using specific software or online databases .Wissenschaftliche Forschungsanwendungen
Genotoxic Activities of Aniline Derivatives
A review focused on the carcinogenic activity of aniline and its metabolites in rats, discussing the potential genotoxic effects that could explain the occurrence of spleen tumors. This study highlights the complexity of assessing genotoxic potential and suggests that high-dose chronic exposure leading to oxidative stress may be responsible for carcinogenic effects, rather than direct genetic damage (Bomhard & Herbold, 2005).
Synthetic Routes and Structural Properties
Research on the reaction of chloral with substituted anilines leading to novel compounds provides insights into the structural and spectroscopic properties of the resulting chemicals. This study exemplifies the complexity and diversity of reactions involving aniline derivatives, which could be relevant for understanding the behaviors and applications of 3,4-Dichloro-N-(4-methylbenzyl)aniline (Issac & Tierney, 1996).
Environmental Impacts and Degradation
A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses the persistence and biodegradability of chemical compounds used in consumer products. This research is pertinent to understanding the environmental behavior of various synthetic chemicals, including potentially 3,4-Dichloro-N-(4-methylbenzyl)aniline, regarding their stability, degradation, and impact on aquatic ecosystems (Haman et al., 2015).
Analytical and Experimental Techniques
Studies on advanced oxidation processes for the degradation of organic pollutants, such as acetaminophen, showcase methodologies that could be applied to the analysis and environmental management of a wide range of compounds, including aniline derivatives. These methodologies provide insights into degradation pathways, by-products, and potential environmental impacts (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[(4-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-10-2-4-11(5-3-10)9-17-12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLPVOUIEWOSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-(4-methylbenzyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)










